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Compound of Interest

Compound Name: H-Met-NH2

CAS No.: 4510-08-1

Cat. No.: B1360316

Get Quote

Executive Summary This guide provides a mechanistic comparison between DL-Methionine

(the industry-standard racemic feed supplement) and L-Methioninamide (a specific amide

derivative often utilized as a prodrug or enzymatic probe).

While DL-Methionine relies on stereoselective conversion (inversion) to become biologically

active, L-Methioninamide functions as a prodrug requiring hydrolytic activation. The choice

between them hinges on transport mechanisms (Amino Acid Transporters vs. PEPT1) and the

metabolic "cost" of activation (Oxidative stress vs. Ammonia release).

Chemical & Mechanistic Foundations
To understand the biological divergence, we must first establish the structural and

physicochemical differences.
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Feature DL-Methionine (Standard)
L-Methioninamide
(Derivative)

Chemical Structure
Racemic mixture of D- and L-

isomers (50:50).

Amide derivative of pure L-

Methionine.

CAS Number 59-51-8
59-51-8 (often as HCl salt:

100929-86-6)

Primary Transporters

System L / System b0,+

(Amino Acid Transporters).

Saturable.

PEPT1 / Passive Diffusion.

Less saturable; exploits

peptide uptake pathways.

Bioactivation Required?
Yes. D-isomer must be

converted to L-isomer.

Yes. Amide bond must be

hydrolyzed.

Rate-Limiting Enzyme
D-Amino Acid Oxidase (DAAO)

(Peroxisomal).

Leucine Aminopeptidase (LAP)

or MetAP (Cytosolic).

The Transport Advantage
L-Methioninamide is designed to bypass the strict regulation of amino acid transporters. By

masking the carboxyl group, it mimics the N-terminal of a peptide, allowing it to be taken up by

PEPT1 (Peptide Transporter 1). This is a high-capacity transporter that is less prone to

saturation than the specific amino acid transporters used by free Methionine.

Metabolic Pathways & Bioactivation
The core biological difference lies in how the organism accesses the active L-Methionine.

DL-Methionine: The Stereoinversion Pathway
The D-isomer (50% of the product) is biologically inert until converted.

Oxidation: D-Met is oxidized by DAAO (D-Amino Acid Oxidase) in the liver/kidney

peroxisomes.

Byproduct: This reaction releases Hydrogen Peroxide (H₂O₂), creating oxidative stress.

Transamination: The resulting
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-keto acid is transaminated to L-Methionine.

L-Methioninamide: The Hydrolytic Pathway
The amide is an L-isomer prodrug.

Hydrolysis: Once inside the cell, cytosolic aminopeptidases (like LAP) cleave the amide

bond.

Byproduct: This reaction releases Ammonia (NH₃).

Result: Immediate release of active L-Methionine.

Pathway Visualization (DOT Diagram)
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Caption: Comparative bioactivation pathways. Note the H2O2 generation in the D-Met pathway

versus the NH3 generation in the Amide pathway.

Biological Activity & Efficacy Comparison
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Parameter DL-Methionine L-Methioninamide Verdict

Bioavailability

High, but D-

conversion is rate-

limited by DAAO

expression (lower in

young animals).[1]

High, dependent on

PEPT1 expression

and cytosolic

aminopeptidase

activity.

Context Dependent.

Amide is superior if

AA transporters are

saturated.

Metabolic Cost

Generates H₂O₂

(Oxidative Stress).

Requires antioxidant

defense

(Catalase/Glutathione)

.

Generates NH₃

(Ammonia). Requires

urea cycle

detoxification.

L-Methioninamide is

preferred under

oxidative stress

conditions; DL-Met is

preferred if ammonia

toxicity is a concern.

Stability Highly stable solid.

Hydroscopic; often

requires HCl salt form

for stability.

DL-Methionine is

superior for bulk

formulation.

Enzyme Kinetics for DAAO is relatively

high (low affinity).

for Aminopeptidases

is generally low (high

affinity).

L-Methioninamide

converts faster

intracellularly.

Experimental Protocols
To validate the biological activity of L-Methioninamide versus DL-Methionine in your specific

matrix, use the following self-validating protocols.

Protocol A: Comparative Cytosolic Conversion Assay
Objective: Determine the rate of bioactivation (Hydrolysis vs. Stereoinversion) in liver

homogenates.

Reagents:

Substrate A: 10 mM L-Methioninamide.

Substrate B: 10 mM D-Methionine (use pure D-Met to isolate the conversion step).
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Enzyme Source: Rat Liver S9 Fraction or Caco-2 Cell Lysate.

Buffer: 50 mM Phosphate Buffer, pH 7.4.

Workflow:

Incubation: Mix 100 µL Substrate with 900 µL Enzyme Source. Incubate at 37°C.

Sampling: Aliquot at T=0, 15, 30, 60 min.

Quenching: Stop reaction with 10% Trichloroacetic acid (TCA).

Detection (HPLC-FLD):

Derivatize supernatant with OPA/FMOC (Ortho-phthalaldehyde).

Crucial Step: OPA derivatizes primary amines. It will detect L-Methionine and L-

Methioninamide. You must separate them chromatographically.

Validation: The peak for L-Methioninamide should decrease while L-Methionine increases.

Protocol B: Transport Competition Assay (Caco-2)
Objective: Prove L-Methioninamide bypasses saturable amino acid transporters.

Workflow Visualization (DOT):
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Caption: Experimental logic to distinguish transport mechanisms. Leucine saturates the amino

acid transporter, blocking L-Met but not the Amide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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